4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Description
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPMNVLWWXABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-3,4-dihydro-2(1H)-quinoxalinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or proteins involved in cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Fluorinated Derivatives: The 4-fluorobenzoyl group in the target compound improves bioavailability compared to non-fluorinated analogs like 4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone . Fluorine’s electron-withdrawing effect also stabilizes the benzoyl group against enzymatic degradation .
- Biological Activity: The benzyl-substituted analog (4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone) shows explicit anticancer activity in the HMS572I07 series, suggesting that bulkier substituents may enhance target binding .
Physicochemical Properties
- Solubility : The 4-fluorobenzoyl group increases lipophilicity compared to hydroxy-substituted analogs, improving membrane permeability but reducing aqueous solubility .
- Thermal Stability: The base structure (3-methyl-3,4-dihydro-2(1H)-quinoxalinone) has a melting point of 138–141°C, while halogenated analogs may exhibit higher thermal stability due to stronger intermolecular interactions .
Biological Activity
4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- CAS Number : 317833-43-5
- Molar Mass : 392.4 g/mol
Biological Activity Overview
The primary focus of research on this compound has been its anticancer activity. Various studies have evaluated its effects on different cancer cell lines, particularly breast cancer cells (MCF7) and normal mammary epithelial cells (MCF10A).
Anticancer Activity
-
Cell Viability Studies :
- In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, at a concentration of 50 µM, it significantly reduced MCF7 cell viability by approximately 40% after 48 hours of treatment while maintaining similar toxicity levels towards MCF10A cells compared to doxorubicin (DOX) treatment .
- Combination Therapy :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzoyl group significantly influence the biological activity of quinoxalinone derivatives. Compounds with fluorine substitutions showed enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The presence of the fluorine atom appears to optimize binding interactions with biological targets involved in cancer cell proliferation .
Study 1: Evaluation of New Compounds
In a recent study focusing on a series of quinoxalinone derivatives, including this compound, researchers reported:
- Significant reduction in MCF7 cell viability without compromising the viability of MCF10A cells.
- The compound was classified into a group that maintained efficacy similar to DOX while exhibiting lower toxicity towards healthy cells .
Study 2: Molecular Docking and Target Identification
Molecular docking studies have been conducted to identify potential targets for this compound. The results indicated strong binding affinities to proteins involved in cell cycle regulation and apoptosis pathways, supporting its role as an anticancer agent .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | Concentration (µM) | Cell Viability Reduction (%) | Remarks |
|---|---|---|---|---|
| This compound | MCF7 | 50 | 40 | Significant reduction in viability |
| This compound | MCF10A | 50 | Minimal | Comparable toxicity to DOX |
Q & A
Basic: What synthetic methodologies are established for preparing 4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone?
Answer:
The synthesis typically involves multi-step reactions starting from ortho-phenylenediamine derivatives. Key steps include:
- Core formation : Condensation of ortho-phenylenediamine with 2-oxopropanoic acid to yield 3-methylquinoxalin-2(1H)-one .
- Functionalization : Reaction with potassium hydroxide to form a potassium salt, followed by substitution with fluorobenzoyl-containing electrophiles (e.g., 4-fluorobenzoyl chloride) under optimized conditions (e.g., reflux in ethanol or DMF) .
- Purification : Chromatography or recrystallization to isolate the final product.
Validation : Structural confirmation via elemental analysis, IR (C=O stretch at ~1650 cm⁻¹), and ¹H NMR (distinct methyl and fluorobenzoyl proton signals) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., fluorobenzoyl aromatic protons at δ 7.4–8.0 ppm, methyl group at δ 1.2–1.5 ppm) .
- IR Spectroscopy : Confirms carbonyl groups (quinoxalinone C=O at ~1680 cm⁻¹, fluorobenzoyl C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 313.1) and fragmentation patterns .
Advanced: How can DFT calculations resolve electronic or steric effects of the fluorobenzoyl substituent?
Answer:
Density Functional Theory (DFT) predicts:
- Electronic effects : The electron-withdrawing fluorine atom stabilizes the benzoyl group, altering charge distribution in the quinoxalinone core .
- Conformational stability : Calculations on analogous compounds show that steric hindrance from the 3-methyl group restricts rotation of the fluorobenzoyl moiety, favoring a planar conformation .
Methodology : Use B3LYP/6-31G(d) basis sets for geometry optimization and electrostatic potential maps to visualize reactive sites .
Advanced: How to address contradictions in biological activity data (e.g., anti-tubercular assays)?
Answer:
- Orthogonal assays : Combine in vitro MIC (Minimum Inhibitory Concentration) testing with ex vivo macrophage infection models to validate activity .
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., replacing 4-fluorobenzoyl with nitro or methoxy groups) to identify critical pharmacophores .
- Mechanistic studies : Use radiolabeled compounds to track target engagement (e.g., binding to mycobacterial enzymes) .
Advanced: What strategies improve synthetic yield during scale-up?
Answer:
- Optimized conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction rates .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps .
- Workflow : Monitor intermediates via TLC or HPLC to minimize side reactions (e.g., over-oxidation) .
Advanced: How does acid catalysis influence the compound’s oxidative stability?
Answer:
- Mechanism : Under acidic conditions, the 3,4-dihydroquinoxalinone core undergoes protonation at the carbonyl oxygen, facilitating air oxidation to form quinoxaline derivatives .
- Prevention : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis and storage .
Advanced: What metabolic pathways are predicted for this compound?
Answer:
- Biotransformation : Analogous quinoxalinones are metabolized by Streptomyces spp. via hydroxylation at the 5-position or reduction of the dihydro ring .
- Tools : Use in silico metabolism prediction software (e.g., MetaSite) to identify potential cytochrome P450 targets .
Advanced: How to design analogs for enhanced sigma receptor binding?
Answer:
- Template modification : Introduce piperazinyl or chlorophenyl groups (as in related antidepressants) to improve affinity for sigma-1 receptors .
- Binding assays : Screen analogs using [³H]DTG displacement assays and correlate results with in vivo antidepressant-like activity (e.g., forced-swim test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
